molecular formula C13H22ClNO2 B3144825 1-(Benzyloxy)-3-(isopropylamino)propan-2-OL hydrochloride CAS No. 56135-64-9

1-(Benzyloxy)-3-(isopropylamino)propan-2-OL hydrochloride

Cat. No.: B3144825
CAS No.: 56135-64-9
M. Wt: 259.77 g/mol
InChI Key: UWJOACJFMGVNNN-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(isopropylamino)propan-2-ol hydrochloride is a β-amino alcohol derivative featuring a benzyloxy group at position 1, an isopropylamino group at position 3, and a hydrochloride salt at the propan-2-ol backbone. This compound is structurally related to β-adrenergic receptor antagonists (beta-blockers) but lacks explicit pharmacological data in the provided evidence. Its synthesis involves nucleophilic substitution reactions between epoxide intermediates and isopropylamine, followed by purification via column chromatography .

Properties

IUPAC Name

1-phenylmethoxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-11(2)14-8-13(15)10-16-9-12-6-4-3-5-7-12;/h3-7,11,13-15H,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJOACJFMGVNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COCC1=CC=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56135-64-9
Record name 2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56135-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(isopropylamino)propan-2-OL hydrochloride typically involves the reaction of 1-(Benzyloxy)-2-propanol with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-(isopropylamino)propan-2-OL hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may produce different alcohols or amines .

Scientific Research Applications

1-(Benzyloxy)-3-(isopropylamino)propan-2-OL hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-(isopropylamino)propan-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Data/Application Source/Reference
1-(Benzyloxy)-3-(isopropylamino)propan-2-ol hydrochloride Benzyloxy Isopropylamino C13H20ClNO2 265.76 Synthesis yield: 24%
Propranolol Hydrochloride 1-Naphthyloxy Isopropylamino C16H21NO2·HCl 295.81 β-blocker; treats hypertension, angina
YOK-1204 4-(Benzyloxy)-3-phenethoxy phenoxy Isopropylamino C31H33NO4 483.60 Antiarrhythmic candidate (preclinical)
Acebutolol Hydrochloride 2-Acetyl-4-butyramidophenoxy Isopropylamino C18H29ClN2O4 372.89 Selective β1-blocker; treats arrhythmias
Compound 7 () 3,5-Difluorophenoxy Benzimidazolyl-imino C23H20F2N3O2 410.42 LCMS purity >98%; research use

Key Observations:

Substituent Impact on Activity: The benzyloxy group in the target compound enhances lipophilicity compared to Propranolol’s naphthyloxy group, which may reduce aqueous solubility but improve CNS penetration. Propranolol Hydrochloride’s 1-naphthyloxy group confers high β-adrenergic affinity, validated in clinical use for cardiovascular diseases . YOK-1204’s extended phenethoxy-phenoxy substituent may enhance receptor binding specificity, though its pharmacological profile remains under investigation .

Synthesis and Purity: The target compound was synthesized with a moderate yield (24%), while analogues like Compound 7 () achieved >98% purity via LCMS . Propranolol’s industrial synthesis is optimized for >98% purity per pharmacopeial standards .

Pharmacological and Functional Differences

Table 2: Pharmacological Profiles

Compound Primary Indication Receptor Affinity Solubility (HCl Salt) Bioavailability
This compound Research compound (unconfirmed) Not reported High (salt form) Unknown
Propranolol Hydrochloride Hypertension, arrhythmias Non-selective β1/β2-blocker 50 mg/mL (water) 25–30%
Acebutolol Hydrochloride Arrhythmias, hypertension Selective β1-blocker 10 mg/mL (water) 40–60%
YOK-1204 Preclinical antiarrhythmic Unknown Moderate Undisclosed

Key Findings:

  • Acebutolol Hydrochloride’s selectivity for β1 receptors reduces side effects like bronchoconstriction, a common issue with non-selective agents like Propranolol .
  • The hydrochloride salt in all compounds improves water solubility, critical for oral formulation and absorption .

Structural-Activity Relationship (SAR) Insights

  • Position 1 Modifications: Benzyloxy vs. Phenethoxy Extension (YOK-1204): The phenethoxy group may enhance duration of action by slowing metabolic degradation .
  • Position 3 Modifications: The isopropylamino group is conserved across β-blockers, critical for β-adrenergic antagonism via H-bonding with Ser residues in receptors .

Q & A

Q. What are the optimal synthetic routes for 1-(benzyloxy)-3-(isopropylamino)propan-2-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution between a halogenated propanol derivative (e.g., epichlorohydrin) and benzyl alcohol to form the benzyloxy intermediate, followed by amination with isopropylamine. Key parameters include:
  • Temperature : Amination proceeds efficiently at 50–70°C in ethanol or THF .
  • Catalysts : Use of triethylamine or K₂CO₃ improves nucleophilicity .
  • Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity (>98%) .
  • Yield Optimization : Continuous flow reactors (residence time: 30–60 min) minimize side products like dialkylated amines .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer:
  • NMR : Compare 1^1H-NMR peaks for benzyloxy protons (δ 4.5–5.0 ppm) and isopropylamino protons (δ 1.1–1.3 ppm) to reference spectra of propranolol analogs .
  • HPLC : Use a C18 column (mobile phase: 60% acetonitrile/40% 0.1M ammonium acetate, pH 4.5) with UV detection at 254 nm. Retention time should align with structurally similar β-blockers (e.g., 8–10 min) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 296.2 (C₁₆H₂₂ClNO₂) .

Q. What strategies ensure the compound’s stability during storage and experimental use?

  • Methodological Answer:
  • Storage : Store at –20°C in airtight, amber vials with desiccants to prevent hydrolysis of the benzyloxy group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Degradation products (e.g., free benzyl alcohol) should remain <2% .

Q. How does the compound’s solubility profile impact formulation for in vitro assays?

  • Methodological Answer:
  • Solubility : Freely soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt. For lipid-rich assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
  • Buffer Compatibility : Use phosphate-buffered saline (pH 7.4) for physiological studies; avoid alkaline buffers (>pH 8.0) to prevent precipitation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured, given the compound’s chiral centers?

  • Methodological Answer:
  • Chiral HPLC : Use a Chiralpak AD-H column (mobile phase: hexane/isopropanol/diethylamine, 85:15:0.1 v/v) to resolve (R)- and (S)-enantiomers. Retention time differences of 2–3 min confirm separation .
  • Stereoselective Synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) during amination to achieve >99% enantiomeric excess .

Q. What are the key impurities to monitor during synthesis, and how are they quantified?

  • Methodological Answer:
  • Common Impurities :
  • Dialkylated byproduct : Detectable via LC-MS ([M+H]⁺ at m/z 327.3) .
  • Hydrolyzed intermediate : Monitor benzyl alcohol (GC-FID, retention time: 4.2 min) .
  • Quantification : Use a validated RP-HPLC method with a linear range of 0.1–10 μg/mL (LOQ: 0.05 μg/mL) .

Q. How can computational modeling predict the compound’s interaction with β-adrenergic receptors?

  • Methodological Answer:
  • Docking Studies : Use AutoDock Vina with the β1-adrenergic receptor crystal structure (PDB ID: 2VT4). The benzyloxy group likely occupies the hydrophobic pocket, while the isopropylamine interacts with Asp113 via ionic bonding .
  • MD Simulations : Simulate binding stability over 100 ns; RMSD <2 Å indicates stable receptor-ligand interactions .

Q. What in vitro assays are suitable for evaluating the compound’s β-blocking activity?

  • Methodological Answer:
  • cAMP Assay : Treat HEK293 cells expressing β1-adrenoceptors with isoproterenol (agonist) and measure cAMP inhibition via ELISA. IC₅₀ values <100 nM indicate potent antagonism .
  • Radioligand Binding : Use 3^3H-dihydroalprenolol in competitive binding assays (Ki values <10 nM confirm high affinity) .

Q. How can metabolic pathways be elucidated using advanced analytical techniques?

  • Methodological Answer:
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Detect phase I metabolites (e.g., hydroxylated benzyloxy derivatives) via UPLC-QTOF-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP2D6) to identify metabolic interactions .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports 85% yield using flow reactors, while batch methods () achieve 70–75%. Resolution: Optimize residence time and catalyst loading for batch processes .
  • Chiral Separation : uses hexane-based mobile phases, whereas employs acetonitrile. Resolution: Adjust solvent polarity based on column type (normal vs. reversed-phase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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